4-{[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE
Overview
Description
4-{[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of chromen, thiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the chromen and thiazole rings, followed by their coupling with a sulfonamide group.
Formation of Chromen Ring: The chromen ring can be synthesized through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour.
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
Coupling Reaction: The final step involves coupling the chromen and thiazole rings with a sulfonamide group using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the chromen ring using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the chromen ring can yield dihydrochromen derivatives.
Scientific Research Applications
4-{[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-{[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 7-hydroxycoumarin and its derivatives share structural similarities with the chromen ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds like 2-aminothiazole and its derivatives are structurally related and have comparable applications in medicinal chemistry.
Uniqueness
The uniqueness of 4-{[4-(2-OXO-2H-CHROMEN-3-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENE-1-SULFONAMIDE lies in its combination of chromen, thiazole, and sulfonamide groups, which confer a unique set of chemical and biological properties. This combination allows for diverse applications and the potential for novel therapeutic agents.
Properties
IUPAC Name |
4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c19-27(23,24)13-7-5-12(6-8-13)20-18-21-15(10-26-18)14-9-11-3-1-2-4-16(11)25-17(14)22/h1-10H,(H,20,21)(H2,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNHMAOMNGCPPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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